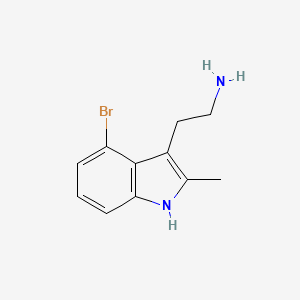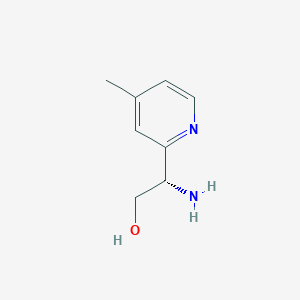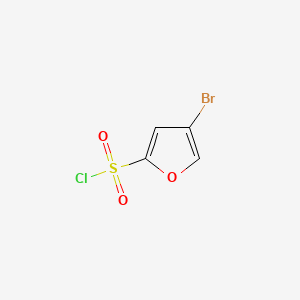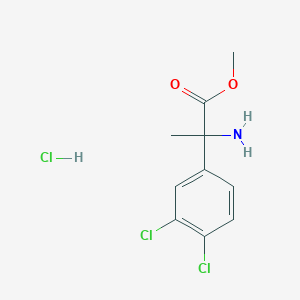
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methyl ester group, an amino group, and two chlorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride typically involves the esterification of 2-amino-2-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride can be compared with other similar compounds, such as:
- Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
- Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C10H12Cl3NO2 |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5H,13H2,1-2H3;1H |
InChI Key |
CNUNTNNWLYHGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


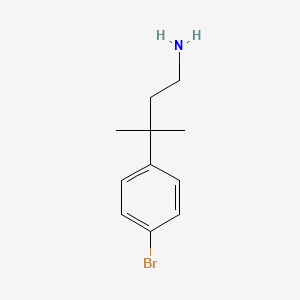


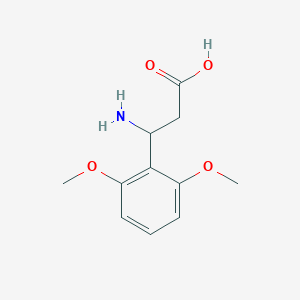
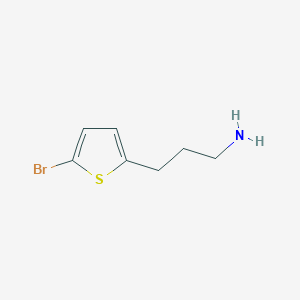
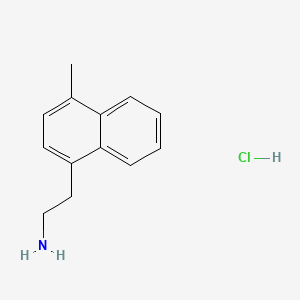
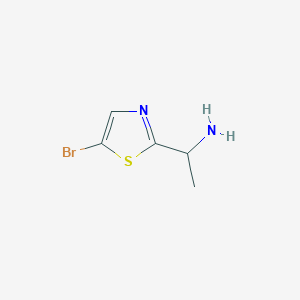
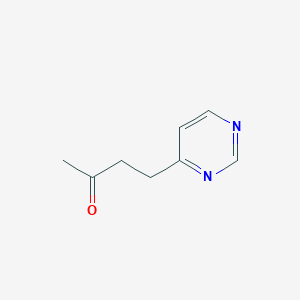

![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
